tert-Butyldichlorophosphine

Descripción

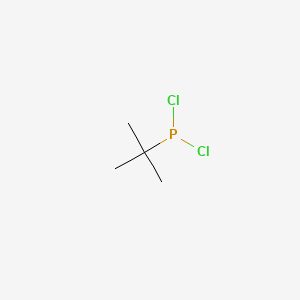

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl(dichloro)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2P/c1-4(2,3)7(5)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJASRUOIRRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180639 | |

| Record name | tert-Butyldichlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25979-07-1 | |

| Record name | tert-Butyldichlorophosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25979-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldichlorophosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025979071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyldichlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyldichlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDICHLOROPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4H8CP6FBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyldichlorophosphine and Its Derivatives

Approaches to the Synthesis of Trivalent Phosphorus Compounds

The synthesis of trivalent phosphorus compounds, such as phosphines, is a cornerstone of organophosphorus chemistry due to their widespread application as ligands for metal catalysts. cardiff.ac.uk Several general methods are employed for the formation of carbon-phosphorus bonds to create these compounds.

One of the most common and historically significant methods involves the reaction of phosphorus halides, typically phosphorus trichloride (B1173362) (PCl₃), with organometallic reagents. nih.gov Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently used to introduce organic substituents onto the phosphorus atom. The reactivity of these organometallic reagents allows for the stepwise replacement of the halogen atoms on the phosphorus center. However, the high reactivity can also lead to challenges in controlling the degree of substitution, often resulting in mixtures of products. nih.gov

Another approach is the alkylation of phosphines. This method is particularly useful for the synthesis of dendrimers and other hyperbranched macromolecules containing phosphorus. mdpi.comresearchgate.net The reaction of phosphines with alkyl halides or other electrophiles can be used to build complex molecular architectures. mdpi.comresearchgate.net

The reduction of phosphine (B1218219) oxides, sulfides, or selenides is also a viable route to trivalent phosphines. This method is often employed when the corresponding phosphine is difficult to prepare directly or is prone to oxidation.

More contemporary methods include transition-metal-catalyzed cross-coupling reactions, which have emerged as powerful tools for the formation of C-P bonds. nih.gov These reactions offer greater functional group tolerance and control over the reaction selectivity. Additionally, the Staudinger reaction between phosphines and azides provides a pathway to various phosphorus-containing compounds. mdpi.com

Preparation of tert-Butyldichlorophosphine

The preparation of this compound (TBDCP) is a critical step in the synthesis of many bulky phosphine ligands. The steric bulk of the tert-butyl group presents unique challenges and opportunities in its synthesis.

The reaction of phosphorus trichloride with tert-butylmagnesium chloride is a widely utilized method for the synthesis of this compound. nih.govfishersci.ca The bulky tert-butyl group significantly influences the reactivity and selectivity of this reaction.

Due to the significant steric hindrance imposed by the tert-butyl group, the reaction between phosphorus trichloride and tert-butylmagnesium chloride can be effectively controlled to favor the formation of the monosubstituted product, this compound. nih.gov Unlike reactions with less sterically demanding Grignard reagents, the introduction of a second tert-butyl group is significantly impeded. This steric effect allows for the selective synthesis of TBDCP even with an excess of the Grignard reagent, although precise stoichiometric control is still crucial for optimizing yield and minimizing the formation of di-tert-butylchlorophosphine (B1329828). nih.gov

| Reactant Ratio (PCl₃:t-BuMgCl) | Primary Product | Reference |

| 1:1 | This compound | nih.gov |

| 1:>1 | Di-tert-butylchlorophosphine | nih.gov |

The conditions for the reaction between phosphorus trichloride and tert-butylmagnesium chloride are critical for achieving high yields and purity of this compound. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent oxidation of the phosphorus compounds.

Temperature control is a key parameter. The reaction is often initiated at low temperatures (e.g., -25°C to -30°C) to manage the exothermic nature of the Grignard reaction and to enhance selectivity. prepchem.com After the initial addition of the Grignard reagent, the reaction mixture is often allowed to warm to room temperature and may be refluxed to ensure complete reaction. prepchem.com

| Parameter | Condition | Effect | Reference |

| Solvent | Diethyl ether, THF | Influences Grignard reagent solubility and reactivity. | fishersci.ca |

| Temperature | -30°C to reflux | Controls reaction rate and selectivity. | prepchem.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of phosphine products. | fishersci.ca |

For many synthetic applications, this compound can be prepared and used in situ without the need for isolation and purification. fishersci.ca This approach is particularly advantageous as it avoids handling the air- and moisture-sensitive TBDCP. The in situ generation involves the controlled addition of tert-butylmagnesium chloride to a solution of phosphorus trichloride, followed by the direct addition of the next reagent to react with the formed TBDCP. This method is commonly employed in the one-pot synthesis of more complex phosphine ligands. fishersci.ca

Reaction of Phosphorus Trichloride with Grignard Reagents

Synthesis of Tert-Butyl-Substituted Phosphine Ligands from TBDCP

This compound is a versatile precursor for the synthesis of a wide array of bulky, electron-rich phosphine ligands. fishersci.casigmaaldrich.com These ligands are instrumental in various catalytic processes, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.comsigmaaldrich.com

The chlorine atoms in TBDCP are readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. For example, reaction with other Grignard reagents or organolithium compounds can introduce additional organic groups.

A significant application of TBDCP is in the synthesis of P-chiral phosphine ligands, where the phosphorus atom is a stereocenter. researchgate.nettcichemicals.comnih.gov These ligands are crucial for asymmetric catalysis. The synthesis often involves the use of chiral auxiliaries to control the stereochemistry at the phosphorus center. The stepwise substitution of the chlorine atoms in TBDCP allows for the controlled introduction of different substituents, leading to the desired chiral environment. uu.nl

Furthermore, TBDCP is a key building block for the synthesis of pincer ligands, such as those with a PCP (phosphine-carbon-phosphine) framework. sigmaaldrich.comrsc.orgresearchgate.net These tridentate ligands form highly stable complexes with transition metals and have shown remarkable activity in a range of catalytic transformations. The synthesis typically involves the reaction of TBDCP with a bifunctional organic linker. sigmaaldrich.comsigmaaldrich.com

| Ligand Type | Synthetic Application | Reference |

| P-Chiral Phosphines | Asymmetric Catalysis | researchgate.nettcichemicals.comnih.gov |

| PCP Pincer Ligands | Homogeneous Catalysis | sigmaaldrich.comrsc.orgresearchgate.net |

| Dihydrobenzooxaphosphole core | Asymmetric Transformations | sigmaaldrich.comsigmaaldrich.com |

| 2-(tert-Butylhydrophosphoryl)-1-phenyl-1H-imidazole derivatives | Potential Carbene Reagents | sigmaaldrich.comsigmaaldrich.com |

Mono- and Bidentate Phosphine Ligand Synthesis

This compound is a key starting material for producing both monodentate and bidentate phosphine ligands. fishersci.ca These ligands are fundamental in coordination chemistry and homogeneous catalysis, with applications in reactions like cross-coupling and asymmetric hydrogenation. fishersci.casigmaaldrich.com

Monodentate ligands, containing a single phosphine donor atom, can be synthesized through the reaction of this compound with two equivalents of an organometallic reagent, such as an organolithium or Grignard reagent. The steric bulk of the tert-butyl group often necessitates specific reaction conditions to achieve full substitution of the chlorine atoms.

Bidentate phosphine ligands, or diphosphines, feature two phosphine donor atoms connected by a carbon backbone. sigmaaldrich.com The synthesis of these ligands from this compound typically involves a multi-step process. First, the dichlorophosphine is reacted with a suitable di-Grignard or di-lithio reagent that will form the backbone linking the two phosphorus atoms. This approach allows for the creation of a diverse range of bidentate ligands with varying backbone lengths and rigidity, which in turn fine-tunes the bite angle and coordination properties of the resulting metal complexes. sigmaaldrich.com

| Ligand Type | General Synthetic Approach from this compound | Key Features |

| Monodentate | Reaction with 2 equivalents of an organometallic reagent (e.g., R-MgX or R-Li). | Contains one phosphorus donor atom; flexible and widely used in catalysis. sigmaaldrich.com |

| Bidentate | Reaction with a di-functional organometallic reagent (e.g., XMg-R-MgX). | Contains two phosphorus donor atoms linked by a backbone; forms stable chelate complexes with metals. sigmaaldrich.com |

Pincer Ligand Synthesis

Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, typically through two donor arms and a central aryl or alkyl backbone linked via a metal-carbon bond. This compound is a valuable reagent for creating the phosphine donor arms of these robust ligands. Specifically, it is used to synthesize tert-butyl functionalized PCP pincer ligands (C6H4(CH2PR2)2). sigmaaldrich.com

The synthesis of P-stereogenic PCP pincer ligands has been achieved using phosphine-borane adducts derived from this compound precursors. uu.nl A typical route involves the preparation of a secondary phosphine-borane, such as tert-butyl(phenyl)phosphane-borane, which is then deprotonated and reacted with a linking molecule like 1,3-bis(bromomethyl)benzene. uu.nl This method produces the protected pincer ligand as a phosphine-borane adduct, which can then be deprotected using an amine to yield the free phosphine ligand, ready for metallation with palladium or platinum. uu.nl

| Pincer Ligand Type | Synthetic Precursor from t-BuPCl2 | Metallation | Research Finding |

| PCP Pincer Ligand | tert-Butyl functionalized phosphines. sigmaaldrich.com | N/A | Used in various catalytic applications. sigmaaldrich.com |

| P-Stereogenic PCP Pincer Ligand | tert-Butyl(phenyl)phosphane-borane. uu.nl | Palladium, Platinum. uu.nl | The resulting metal complexes exhibit a C2 symmetric environment and are active in aldol (B89426) condensation reactions. uu.nl |

Synthesis of P-Chirogenic Phosphine Ligands

P-chirogenic phosphines, which have a stereogenic center at the phosphorus atom, are a highly valuable class of ligands for asymmetric catalysis. tcichemicals.com The bulky tert-butyl group is often incorporated into these ligands to enhance enantioselectivity in catalytic reactions. tcichemicals.com Synthesizing these compounds in an enantiomerically pure form is challenging; however, several effective methodologies have been developed that utilize this compound as a key starting material.

A prevalent strategy for the asymmetric synthesis of P-chirogenic compounds involves the use of chiral auxiliaries. nsf.gov This method relies on reacting this compound with a chiral auxiliary, often an amino alcohol, to form a diastereomeric intermediate. mcgill.caresearchgate.net The diastereomers can then be separated, followed by nucleophilic displacement of the auxiliary to yield the desired enantiomerically pure P-chirogenic compound.

For instance, a one-pot condensation of a chiral auxiliary with this compound (t-BuPCl2), followed by hydrolysis, yields a P-chiral H-phosphinate building block. mcgill.canih.gov This intermediate can then undergo nucleophilic displacement of the chiral auxiliary with Grignard reagents. Subsequent hydrolysis provides a library of P-chiral secondary phosphine oxides (SPOs) in high enantiomeric purity. mcgill.canih.gov This approach avoids the need for tedious separation of diastereomers or the use of highly pyrophoric reagents. mcgill.ca

The phosphine-borane adduct methodology is a cornerstone in the synthesis of P-chirogenic phosphine ligands. tcichemicals.comresearchgate.net Phosphines are often air-sensitive, making them difficult to handle. tcichemicals.comnih.gov By forming an adduct with borane (B79455) (BH3), the phosphorus lone pair is protected, rendering the compound air-stable and allowing for easier manipulation and purification. wikipedia.org The borane protecting group can be readily removed at a later stage to liberate the free phosphine. wikipedia.org

The synthesis often begins with a precursor derived from this compound. For example, tert-butyl(methyl)phosphane-borane, a key intermediate for many P-stereogenic ligands, can be prepared from this compound. researchgate.netresearchgate.net This secondary phosphine-borane can be deprotonated and subsequently reacted with various electrophiles to introduce different substituents at the phosphorus center stereoselectively. uu.nl This powerful technique has enabled the synthesis of numerous conformationally rigid and electron-rich P-chirogenic ligands that exhibit excellent enantioselectivity in catalysis. tcichemicals.comresearchgate.net

An efficient method has been developed for the asymmetric synthesis of a diverse library of P-chiral tert-butyl-substituted secondary phosphine oxides (SPOs) and tertiary phosphine oxides (TPOs). mcgill.canih.gov This strategy begins with a two-step, one-pot condensation of this compound with a chiral auxiliary, which after hydrolysis, forms a key P-chiral H-phosphinate intermediate with high diastereomeric excess. mcgill.canih.gov

The versatility of this intermediate allows for divergent synthesis pathways:

SPO Library: Nucleophilic displacement of the chiral auxiliary using a variety of Grignard reagents (R-MgX), followed by hydrolysis, produces a library of structurally diverse P-chiral SPOs. mcgill.canih.gov

TPO Library: In-situ treatment of the intermediate (before hydrolysis) with various electrophiles leads to a library of P-chiral TPOs, also in high enantiomeric purity. mcgill.canih.gov

This methodology provides a practical route to a wide range of P-chiral phosphine oxides, which are valuable as ligands and as precursors to other chiral phosphorus compounds. mcgill.casioc-journal.cn

| Product Class | Reagents | Key Feature of Methodology |

| P-Chiral SPOs | 1. Chiral Auxiliary, t-BuPCl22. Hydrolysis3. Grignard Reagents (R-MgX) | Nucleophilic displacement of the chiral auxiliary from a key H-phosphinate intermediate. mcgill.canih.gov |

| P-Chiral TPOs | 1. Chiral Auxiliary, t-BuPCl22. Electrophiles | In-situ trapping of the pre-hydrolysis intermediate with electrophiles. mcgill.canih.gov |

Synthesis of Dihydrobenzooxaphosphole Core Structures

This compound is also employed as a reactant in the synthesis of dihydrobenzooxaphosphole (BOP) core structures. sigmaaldrich.com These P-chiral heterocyclic compounds are scaffolds for important bidentate ligands, such as BI-DIME and WingPhos, which have shown great success in a range of asymmetric transformations. mcgill.ca

Chloro-phosphinite Reagent Preparation

This compound is a key reactant in the synthesis of chloro-phosphinite reagents. The preparation involves the reaction of this compound with sodium ethoxide. This straightforward nucleophilic substitution reaction provides a versatile intermediate for further chemical transformations.

Synthesis of 2-(tert-Butylhydrophosphoryl)-1-phenyl-1H-imidazole Derivatives

The chemical literature documents the use of this compound as a precursor for the synthesis of 2-(tert-butylhydrophosphoryl)-1-phenyl-1H-imidazole derivatives. A key study in this area outlines the preparation of imidazolio-substituted secondary phosphine oxides, which have potential applications as carbene reagents. The synthesis involves a multi-step process starting with the reaction of this compound with appropriate imidazole (B134444) precursors.

Ortho-trifluoromethylphenyl-substituted Phosphine Synthesis

This compound is instrumental in creating complex phosphines, including those with fluorinated aryl groups such as ortho-trifluoromethylphenyl substituents. A notable application is in the synthesis of asymmetric pincer ligands. The process involves creating precursors like 1,3-C₆H₄{CH₂P(tBu,X)}₂ where X can be a halogen. These precursors are subsequently reacted to incorporate trifluoromethyl groups, yielding hybrid donor/acceptor pincer ligands of the type 1,3-C₆H₄{CH₂P(tBu,Rf)}₂ where Rf is CF₃ nih.govrsc.orgrsc.orgresearchgate.net. These compounds are typically produced as a mixture of meso and rac diastereomers nih.govrsc.orgrsc.orgresearchgate.net.

Preparation of Other Phosphines and Derivatives

The utility of this compound extends to the synthesis of broader classes of phosphines and their oxidized derivatives, which are fundamental in various chemical applications.

Tertiary Phosphine Synthesis

The synthesis of tertiary phosphines from this compound is typically achieved by reacting it with organometallic compounds, such as organomagnesium (Grignard) or organolithium reagents. However, the introduction of bulky organic groups is challenging due to steric hindrance. For instance, the reaction of dichlorophenylphosphine (B166023) with an excess of tert-butylmagnesium chloride often stops at the formation of tert-butylchlorophenylphosphine, failing to yield a tertiary phosphine. Similarly, attempts to synthesize tri-tert-butylphosphine (B79228) from phosphorus trichloride and a Grignard reagent often yield di-tert-butylchlorophosphine as the main product because of steric encumbrance qub.ac.uk.

To overcome these steric limitations, more reactive organolithium compounds are sometimes employed instead of Grignard reagents qub.ac.uk. Another strategy involves the use of copper(I) iodide, which can enhance the reactivity of Grignard reagents with sterically hindered chlorophosphines.

Secondary Phosphine Oxide Synthesis

Secondary phosphine oxides (SPOs) can be readily prepared from this compound. The synthesis follows a two-step route. First, one of the chlorine atoms is substituted by reacting this compound with one equivalent of an organometallic reagent (e.g., a Grignard reagent, RMgBr). This step yields a monosubstituted chlorophosphine intermediate, tert-butyl(alkyl/aryl)chlorophosphine (tBu(R)PCl).

The second step is a hydrolysis of this chlorophosphine intermediate. The controlled addition of water cleaves the P-Cl bond, replacing it with a P-H bond and forming the phosphine oxide P=O bond, resulting in the desired secondary phosphine oxide, tBu(R)P(O)H. This method is a common and effective route for producing various SPOs.

Phosphinic Chlorides Synthesis

The synthesis of phosphinic chlorides from this compound is a multi-step process that typically begins with the creation of a secondary phosphine oxide intermediate, as described in the section above. For example, this compound can be used to prepare tert-butylphenylphosphine (B1609042) oxide.

This secondary phosphine oxide is then converted to the corresponding phosphinic chloride. One established method for this transformation is the Atherton-Todd reaction, which involves reacting the secondary phosphine oxide with carbon tetrachloride in the presence of a base. However, for sterically hindered compounds, modifications to this procedure may be necessary, such as performing the reaction under flow conditions or at elevated temperatures. The table below summarizes key experimental conditions for the synthesis of di-tert-butylphosphinic chloride from its corresponding oxide precursor.

Table 1: Optimized Conditions for Di-tert-butylphosphinic Chloride Synthesis

| Entry | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 100 | 25 | 55 |

| 2 | Toluene (B28343) | 150 | 25 | 92 |

| 3 | Carbon Tetrachloride | 100 | 25 | >95 |

| 4 | Acetonitrile | 100 | 25 | 88 |

Tert-Butylbis(indenyl)phosphine Synthesis

The synthesis of tert-butylbis(indenyl)phosphine is achieved through the reaction of this compound with indenyllithium. The outcome of this reaction is notably dependent on the solvent used. In diethyl ether, the reaction yields the achiral tert-butylbis(3-indenyl)phosphine. acs.org

The process begins with the preparation of indenyllithium. This is done by reacting distilled indene (B144670) with n-butyllithium (n-BuLi) in anhydrous diethyl ether. The mixture is initially cooled to -78 °C, after which the n-BuLi is added. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure the complete formation of indenyllithium. acs.org

Following the formation of indenyllithium, the solution is cooled again to -78 °C. A solution of this compound in diethyl ether is then added dropwise to the stirred mixture. After the addition is complete, the reaction is allowed to warm to room temperature and is stirred overnight. This process results in a pale yellow solution containing a mixture of air-sensitive phosphines, with tert-butylbis(3-indenyl)phosphine as a key product. acs.org

A proposed mechanism for this reaction in diethyl ether involves a series of chiral intermediates. The reaction is believed to be catalyzed in-situ by the presence of solvent-separated indenyl ions in the solution. acs.org

For characterization and handling, the resulting phosphine is often converted to its more stable borane adduct, tert-butylbis(indenyl)phosphine-borane. acs.org

| Reactant | Molar Equivalence | Solvent | Temperature |

| Indene | 2 | Diethyl Ether | -78 °C to Room Temp |

| n-Butyllithium | 2 | Diethyl Ether | -78 °C to Room Temp |

| This compound | 1 | Diethyl Ether | -78 °C to Room Temp |

Tert-Butyl(n-butyl)indenylphosphine Synthesis

The synthesis of tert-butyl(n-butyl)indenylphosphine demonstrates a fascinating example of solvent-controlled reactivity. When the reaction between this compound and indenyllithium is carried out in toluene instead of diethyl ether, tert-butyl(n-butyl)indenylphosphine is the main product formed. acs.org

The initial step, the formation of indenyllithium, is similar to the synthesis of tert-butylbis(indenyl)phosphine, with indene reacting with n-butyllithium. However, the solvent for this reaction is anhydrous toluene. The mixture is cooled to -78 °C for the addition of n-BuLi and then warmed to room temperature and stirred for several hours. acs.org

After cooling the solution back to -78 °C, a solution of this compound in toluene is added dropwise. The reaction is then allowed to warm to room temperature and is stirred for an extended period, typically 24 hours. acs.org

The formation of tert-butyl(n-butyl)indenylphosphine in toluene is attributed to the selective precipitation of a mixed indenyl-butyllithium aggregate before the addition of this compound. This differs from the reaction in diethyl ether, where solvent-separated ions lead to the formation of the bis(indenyl) product. acs.org

Similar to the bis(indenyl)phosphine, the product is often isolated and characterized as its borane adduct, tert-butyl(n-butyl)(indenyl)phosphine-borane. acs.org

| Reactant | Molar Equivalence | Solvent | Temperature |

| Indene | 2 | Toluene | -78 °C to Room Temp |

| n-Butyllithium | 2 | Toluene | -78 °C to Room Temp |

| This compound | 1 | Toluene | -78 °C to Room Temp |

Di-tert-butylchlorophosphine Synthesis

Di-tert-butylchlorophosphine is a sterically hindered organophosphorus compound. One method for its synthesis involves the reaction of di-tert-butylphosphine (B3029888) with octyl trichloroacetate (B1195264). In this procedure, di-tert-butylphosphine is heated, and octyl trichloroacetate is added dropwise over a period of time. The reaction mixture is then maintained at an elevated temperature for a short duration. The product, di-tert-butylchlorophosphine, can be isolated and purified by distillation, yielding a clear, colorless liquid. chemicalbook.com

An alternative approach to synthesizing di-tert-butylchlorophosphine is through the reaction of phosphorus trichloride (PCl₃) with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl). The synthesis of sterically bulky phosphines like tri-tert-butylphosphine is known to be challenging due to steric hindrance around the phosphorus atom. Consequently, the reaction of PCl₃ with an excess of a Grignard reagent often does not proceed to the fully substituted phosphine. Instead, the reaction tends to stop at the formation of di-tert-butylchlorophosphine (PtBu₂Cl), making this a viable synthetic route for this compound. qub.ac.uknih.gov Organolithium reagents have also been noted as being more reactive towards producing fully substituted phosphines compared to Grignard reagents. qub.ac.uknih.gov

| Starting Material | Reagent(s) | Key Conditions |

| Di-tert-butylphosphine | Octyl trichloroacetate | Heating, followed by distillation chemicalbook.com |

| Phosphorus trichloride | tert-Butylmagnesium chloride | Reaction often stops at this product due to steric hindrance qub.ac.uknih.gov |

Reactivity and Reaction Mechanisms Involving Tert Butyldichlorophosphine

Nucleophilic Reactivity of the Phosphorus Center

The phosphorus atom in tert-butyldichlorophosphine is an electrophilic center, susceptible to attack by a wide range of nucleophiles. The two phosphorus-chlorine (P-Cl) bonds are polar and readily cleaved, allowing for the stepwise substitution of the chloride ions. This reactivity is the foundation for its extensive use as a precursor in the synthesis of more complex organophosphorus compounds. sigmaaldrich.com

Common nucleophiles react with this compound to yield mono- or di-substituted products. For instance, its reaction with sodium ethoxide leads to the formation of a chloro-phosphinite reagent. sigmaaldrich.comsigmaaldrich.com This substitution follows a standard nucleophilic substitution pathway at the phosphorus center. The bulky tert-butyl group exerts significant steric influence, which can affect the rate and selectivity of these reactions, sometimes favoring monosubstitution where disubstitution might otherwise be expected. This steric hindrance is a key feature that is often exploited in ligand design. The compound is used as a reactant for synthesizing various derivatives, including dihydrobenzooxaphosphole cores and 2-(tert-butylhydrophosphoryl)-1-phenyl-1H-imidazole derivatives, highlighting the broad scope of nucleophiles that can engage with the phosphorus center. sigmaaldrich.comsigmaaldrich.com

Reactions with Organometallic Compounds

Organometallic reagents, characterized by a carbon-metal bond, are potent nucleophiles and are widely used to form new carbon-phosphorus bonds by reacting with chloro-phosphines like TBDCP. msu.edu The high reactivity of these reagents allows for the efficient replacement of the chloro substituents.

Grignard Reagent Reactions

Grignard reagents (R-MgX) are among the most common organometallic compounds used in conjunction with this compound. masterorganicchemistry.com These reactions proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus atom, displacing a chloride ion. youtube.comyoutube.com This process can be repeated to replace the second chloride, providing access to a wide array of tertiary phosphines.

A significant advantage of using Grignard reagents is the ability to achieve selective substitution. ajuronline.org By carefully choosing the reagents and controlling the reaction conditions, it is possible to synthesize both symmetrical (t-BuPR₂) and unsymmetrical (t-BuPRR') phosphines. Research has demonstrated that the selective one-pot substitution of different alkyl Grignard reagents with phosphorus trichloride (B1173362) can produce differentially substituted trialkylphosphines. ajuronline.org In this process, this compound is often formed in situ by the initial reaction of phosphorus trichloride with one equivalent of a tert-butyl Grignard reagent (t-BuMgCl). ajuronline.org Subsequent addition of a different Grignard reagent (e.g., EtMgCl) allows for the synthesis of mixed alkylphosphines like t-butyldiethylphosphine. ajuronline.org

The outcome of the reaction between this compound and Grignard reagents is highly dependent on the reaction conditions, particularly stoichiometry and temperature. ajuronline.org Studies have shown that these factors are critical for maximizing the yield and selectivity of the desired product. For the synthesis of t-butyldialkylphosphines, a stoichiometric loading of one equivalent of the initial Grignard reagent (t-BuMgCl) was found to be optimal for the formation of the TBDCP intermediate. ajuronline.org The temperature at which the Grignard reagents are added and the duration of the reaction at different temperatures also play a crucial role in preventing side reactions and ensuring clean conversion to the target molecule. ajuronline.org

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Stoichiometry (1st Grignard) | 1.0 equivalent of t-BuMgCl | Optimal for maximizing yield and selectivity. | ajuronline.org |

| Stoichiometry (2nd Grignard) | 2.0 equivalents of EtMgCl | Ensures complete disubstitution after selective monosubstitution. | ajuronline.org |

| Temperature (t-BuMgCl addition) | 0°C | Controlled addition at low temperature is crucial. | ajuronline.org |

| Reaction Time (EtMgCl addition) | 20 minutes at room temperature | Longer reaction times showed no significant change in yield. | ajuronline.org |

Reactions with Organolithium Reagents

Organolithium reagents (R-Li) are another class of powerful organometallic nucleophiles that react readily with this compound. mt.com Generally, they are more reactive and basic than their Grignard counterparts. mt.comwikipedia.org This heightened reactivity allows them to substitute the chlorine atoms on the phosphorus center, often under milder conditions or when Grignard reagents are less effective. The reaction mechanism is analogous to that of Grignard reagents, involving nucleophilic attack by the carbanion to form a P-C bond and displace a lithium halide salt. libretexts.org

The synthesis of specialized phosphine (B1218219) ligands often employs organolithium reagents. For example, complex ligands can be prepared by first performing a lithiation (lithium-hydrogen exchange) on an organic backbone using a strong base like sec-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA) to enhance reactivity. semanticscholar.orguniurb.it The resulting organolithium species is then treated with a phosphine chloride, such as di-tert-butylphosphine (B3029888) chloride (a derivative of TBDCP), to install the phosphine group. semanticscholar.org This strategy is used in the synthesis of t-Bu-xantphos ligands. semanticscholar.org Strong bases like n-butyllithium are also used to deprotonate alkylphosphonium salts to form phosphorus ylides for the Wittig reaction, further demonstrating the utility of organolithium reagents in organophosphorus chemistry. libretexts.org

Coordination Chemistry of TBDCP-derived Ligands

This compound is a key precursor for a vast family of tertiary phosphine ligands, which are indispensable in coordination chemistry and homogeneous catalysis. fishersci.ca The tert-butyl group imparts specific steric and electronic properties to the resulting phosphine ligand, which in turn influence the structure, stability, and catalytic activity of the metal complexes they form.

Ligands derived from TBDCP, such as diphosphines with a rigid backbone and tert-butyl substituents on the phosphorus atoms (e.g., t-Bu-xantphos), have been extensively studied. semanticscholar.org The steric bulk of the tert-butyl groups leads to larger "bite angles" in chelating ligands compared to their phenyl-substituted analogues. semanticscholar.org These ligands also exhibit higher basicity (electron-donating ability), which can be quantified by measuring the one-bond phosphorus-selenium coupling constant (¹J PSe) in their corresponding phosphine selenides. semanticscholar.org

The coordination chemistry of these t-Bu-phosphine ligands with late-transition metals has been investigated. For example, they readily form monomeric complexes with silver, such as [Ag(t-Bu-xantphos)Cl] and [Ag(t-Bu-xantphos)]BF₄. semanticscholar.org They also coordinate to rhodium to form complexes like [Rh(t-Bu-xantphos)Cl]. These rhodium complexes are air-sensitive and can react with molecular oxygen to form η²-O₂ adducts, as well as with hydrogen (H₂) and carbon monoxide (CO). semanticscholar.org The specific steric and electronic environment created by the tert-butyl groups on the phosphorus atoms is critical to the reactivity and stability of these organometallic complexes. uomustansiriyah.edu.iq

| Ligand Type | Property | Value/Observation | Reference |

|---|---|---|---|

| t-Bu-xantphos | Calculated Bite Angle | 126.80–127.56° | semanticscholar.org |

| Basicity (¹J PSe) | 689.1–698.5 Hz (higher than Ph-xantphos) | semanticscholar.org | |

| Ph-xantphos (for comparison) | Calculated Bite Angle | 111.89–114.18° | semanticscholar.org |

| Basicity | Lower than t-Bu-xantphos | semanticscholar.org |

Formation of Alkali Metal Complexes

This compound serves as a key reactant for the synthesis of alkali metal phosphide (B1233454) complexes. These reactions typically involve the reduction of the P-Cl bonds or their substitution by an appropriate nucleophile. While specific mechanisms can vary, a general pathway involves the reaction of this compound with alkali metals or organoalkali metal reagents. The resulting alkali metal phosphides are highly reactive intermediates that can be used in subsequent synthetic steps to form new phosphorus-carbon or phosphorus-element bonds. This reactivity is fundamental to introducing the bulky and electron-donating tert-butylphosphino group into larger molecular frameworks. The compound is described as a reactant for the synthesis of alkali metal complexes which act as intermediates in the preparation of more complex molecules. fishersci.ca

Metal Complexation for Catalytic Applications

A primary application of this compound is in the preparation of phosphine ligands for transition metal complexes used in catalysis. fishersci.ca The bulky tert-butyl group provides significant steric hindrance around the metal center, which can influence the selectivity and activity of the catalyst. The versatility of phosphine ligands stems from the ability to tune their electronic and steric properties to enhance the reactivity and selectivity of catalytic processes. prochemonline.com

This compound is a precursor for synthesizing ligands for a wide array of catalytic reactions. These ligands, once complexed with a transition metal, are instrumental in facilitating numerous organic transformations. sigmaaldrich.com

Table 1: Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Description |

|---|---|

| Buchwald-Hartwig Cross Coupling | Formation of carbon-nitrogen and carbon-oxygen bonds. |

| Heck Reaction | The reaction of an unsaturated halide with an alkene. |

| Hiyama Coupling | A palladium-catalyzed cross-coupling of organosilanes with organic halides. |

| Negishi Coupling | A cross-coupling reaction between an organozinc compound and an organic halide. |

| Sonogashira Coupling | A coupling reaction of a terminal alkyne with an aryl or vinyl halide. |

| Stille Coupling | The coupling reaction of an organotin compound with an organic halide. |

| Suzuki-Miyaura Coupling | A cross-coupling reaction of an organoboron compound with an organic halide. |

| Asymmetric Hydrogenations | Chiral phosphine ligands are used to produce enantiomerically enriched products. fishersci.ca |

This table is based on information regarding the reaction suitability of ligands derived from this compound. sigmaaldrich.com

Redox Processes in Phosphine Chemistry

The chemistry of phosphines is characterized by the ability of the phosphorus atom to exist in multiple oxidation states, primarily P(III) and P(V). This accessibility of different oxidation states is the foundation for the catalytic activity of many organophosphorus compounds.

P(III)/P(V) Redox Catalytic Cycles

Many reactions in organophosphorus chemistry are driven by the favorable conversion of a P(III) species to a P(V) species, often through the formation of a stable phosphine oxide (P=O) bond. nih.gov A P(III)/P(V) redox catalytic cycle involves the oxidation of a trivalent phosphine to a pentavalent intermediate, which then participates in a chemical transformation and is subsequently reduced back to the P(III) state to restart the cycle. nih.gov

The generic steps of such a cycle are:

Oxidation: The P(III) phosphine reacts with a substrate, leading to its oxidation to a P(V) state (e.g., a phosphonium (B103445) intermediate or phosphine oxide).

Transformation: The P(V) intermediate facilitates the desired chemical reaction, such as in the Wittig or Mitsunobu reactions.

Reduction/Regeneration: The resulting P(V) species (typically a phosphine oxide) is reduced back to the active P(III) phosphine, allowing the catalytic cycle to continue. nih.gov

A significant challenge in developing these catalytic cycles is the high stability of the P(V)=O bond, which makes the regeneration of the P(III) phosphine thermodynamically difficult. mit.edu

Phosphine Oxidation and Regeneration

The oxidation of P(III) compounds to stable P(V) species can be achieved with a wide variety of oxidants. mit.edu This process is the thermodynamic driving force for several key organic reactions. However, for these reactions to be catalytic with respect to the phosphine, the phosphine oxide byproduct must be efficiently regenerated. nih.govresearchgate.net

The in-situ regeneration of the active phosphine catalyst from the phosphine oxide is a key strategy to avoid stoichiometric phosphine oxide waste. researchgate.net Various methods have been developed to achieve this reduction, with organosilanes being the most common terminal reducing agents. researchgate.net

Table 2: Common Strategies for Phosphine Oxide Reduction

| Method | Reducing Agent | Key Features |

|---|---|---|

| Silane-Mediated Reduction | Phenylsilane, Trichlorosilane | Widely used; compatible with various functional groups. The P(V)/P(III) cycle is often driven by phenylsilane-mediated reduction. acs.org |

| Activation then Reduction | Oxalyl Chloride / Hexachlorodisilane | Metal-free reduction under mild conditions. The phosphine oxide is first activated, then reduced. acs.orgnih.gov |

| Electroreduction | Electrochemical methods | An emerging technology for directly converting phosphine oxides back to phosphines. nih.gov |

This regeneration is crucial for the development of sustainable chemical processes that utilize phosphine-mediated reactions. nih.govresearchgate.net

Solvent Effects on Reaction Pathways

The choice of solvent can profoundly influence the outcome of chemical reactions, including those involving this compound and its derivatives. nih.gov Solvents can affect reaction rates, selectivity, and even the mechanism by which a reaction proceeds. researchgate.netrsc.org

In the context of catalysis with metal-phosphine complexes, the solvent's role is multifaceted:

Solubility: The solvent must effectively dissolve reactants, the catalyst, and intermediates to ensure a homogeneous reaction environment. This compound itself is soluble in a range of non-polar and ethereal solvents like hexane, toluene (B28343), and THF. fishersci.ca

Stabilization: Solvents can stabilize or destabilize reactants, transition states, and intermediates to different extents. nih.govresearchgate.net For example, polar solvents might better stabilize charged intermediates, potentially accelerating certain reaction steps.

Catalyst Interaction: The solvent can interact directly with the metal center of a catalyst, sometimes acting as a temporary ligand and influencing the catalyst's activity and selectivity. rsc.org

Mechanistic Influence: A change in solvent can alter the operative reaction mechanism. For instance, a switch from a non-polar to a polar solvent can favor pathways that involve polar or ionic intermediates. nih.gov

The impact of a solvent is determined by its physical properties, such as polarity, dielectric constant, and its ability to form hydrogen bonds or coordinate to metal centers. nih.gov Therefore, solvent screening is a critical aspect of optimizing catalytic reactions that employ ligands derived from this compound.

Catalytic Applications of Tert Butyldichlorophosphine and Its Derivatives

General Role of Phosphine (B1218219) Ligands in Catalysis

Phosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. beilstein-journals.orgacs.org Their widespread use stems from the ability to systematically modify their electronic and steric characteristics by altering the substituent groups (R) on the phosphorus atom. beilstein-journals.org This tunability allows for the fine-tuning of the reactivity and selectivity of metal complexes in catalytic cycles. beilstein-journals.orgacs.org

Phosphine ligands play a pivotal role in both stabilizing and activating the central metal atom in a catalyst. wikipedia.org As σ-donating ligands, they contribute electron density to the metal center through an unshared electron pair on the phosphorus atom. mcgill.caentegris.com This donation helps to stabilize the metal complex. acs.org Furthermore, phosphine ligands can also act as π-acceptors by accepting electron density from filled metal orbitals into their P-C σ* anti-bonding orbitals. nih.gov This π-backbonding further strengthens the metal-ligand bond and modulates the electronic properties of the metal center. beilstein-journals.org This modulation of the metal's electronic environment is crucial for activating it to participate in key steps of the catalytic cycle, such as oxidative addition and reductive elimination. mcgill.caentegris.com

The catalytic performance of a metal-phosphine complex is profoundly influenced by the electronic and steric properties of the phosphine ligands. beilstein-journals.orgwikipedia.org

Electronic Properties: The electron-donating ability of a phosphine ligand is a key electronic factor. Electron-rich phosphines, such as those with bulky alkyl groups like tert-butyl, increase the electron density on the metal center. mcgill.camit.edu This enhanced electron density generally promotes the oxidative addition step in many catalytic cycles, a crucial activation step for substrates like aryl halides. mcgill.calzchemical.com

Steric Properties: The steric bulk of phosphine ligands, often quantified by the Tolman cone angle, plays a critical role in determining the coordination number and geometry of the metal complex. beilstein-journals.orgmcgill.ca Bulky phosphines can create a sterically hindered environment around the metal center. nih.gov This steric hindrance can favor the formation of coordinatively unsaturated species, which are often the catalytically active species. beilstein-journals.org Moreover, steric bulk can facilitate the reductive elimination step, which is the product-forming step in many cross-coupling reactions. mcgill.calzchemical.com The bulky tert-butyl groups derived from tert-butyldichlorophosphine create a large cone angle, influencing the selectivity and efficiency of catalytic reactions. nih.gov

Transition Metal-Catalyzed Reactions

Derivatives of this compound, particularly tri-tert-butylphosphine (B79228), are highly effective ligands for a variety of transition metal-catalyzed reactions, most notably with palladium. nih.govmit.edu These catalysts have proven to be particularly valuable in carbon-carbon bond-forming reactions. mit.edu

Phosphine ligands are of paramount significance in transition metal-catalyzed cross-coupling reactions due to the adjustability of their electronic and steric properties. wikipedia.org Ligands derived from this compound are especially effective in these reactions, enabling the coupling of challenging substrates under milder conditions. mit.edu

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The use of bulky and electron-rich phosphine ligands, such as those derived from this compound, has been instrumental in expanding the scope of this reaction to include less reactive substrates like aryl chlorides. mit.edunih.gov

Catalyst systems based on palladium and tri-tert-butylphosphine have demonstrated high activity in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. nih.gov These catalysts can achieve good to excellent yields even with sterically hindered substrates, allowing for the synthesis of tetra-ortho-substituted biaryls. nih.gov The electron-rich nature of the tri-tert-butylphosphine ligand facilitates the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step for these less reactive substrates. researchgate.net

| Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | mit.edu |

| 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | 16 | 95 | mit.edu |

| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | 18 | 97 | mit.edu |

| 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene (B28343) | 100 | 24 | 92 | nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The development of catalyst systems employing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine has significantly broadened the scope of the Heck reaction, particularly for the use of more economical and readily available aryl chlorides. nih.govmit.edu

The Pd/P(t-Bu)₃ catalyst system has been shown to be highly effective for the Heck coupling of a range of aryl chlorides with various olefins. nih.gov A notable advancement was the development of milder reaction conditions, with some activated aryl chlorides undergoing the reaction at room temperature. nih.govmit.edu The use of tri-tert-butylphosphine allows for the efficient coupling of both electron-rich and electron-poor aryl chlorides, as well as sterically hindered substrates. nih.gov

| Aryl Chloride | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | RT | 24 | 95 | nih.gov |

| Chlorobenzene | Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | mit.edu |

| 4-Chloroanisole | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 80 | 18 | 92 | nih.gov |

| 1-Chloro-4-(trifluoromethyl)benzene | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Cyclohexane | RT | 24 | 98 | nih.gov |

Asymmetric Hydrogenations

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. ethz.ch The development of chiral phosphine ligands is central to the success of this transformation, with transition metal complexes of rhodium, ruthenium, and iridium being the most common catalysts. sigmaaldrich.com Ligands derived from this compound have given rise to a class of highly effective P-chiral bis(trialkylphosphine) ligands that achieve exceptional levels of enantioselectivity in the hydrogenation of various functionalized olefins. researchgate.nettcichemicals.com

High enantioselectivity in asymmetric hydrogenation is achieved by creating a well-defined and rigid chiral environment around the metal center. The steric and electronic properties of the ligand dictate this environment. In ligands derived from tert-butylphosphine, the bulky tert-butyl group is a critical design element for creating steric hindrance that effectively differentiates the two faces of a prochiral substrate. researchgate.netresearchgate.net

A successful strategy involves pairing the large tert-butyl group with a smaller alkyl group, such as methyl, on a chiral phosphorus atom. This is exemplified in the C₂-symmetric ligands known as BisP* and MiniPHOS. researchgate.net The significant size difference between the substituents on the phosphorus atom creates a highly effective chiral pocket. researchgate.net Furthermore, incorporating these phosphino groups into a rigid backbone, such as in phosphocyclic motifs, reduces conformational flexibility. mdpi.comresearchgate.net This rigidity is crucial as it helps lock the catalyst-substrate complex into a specific conformation that leads to the preferential formation of one enantiomer. mdpi.com

The mechanism of asymmetric hydrogenation catalyzed by transition metal complexes with chiral phosphine ligands has been extensively studied. For rhodium complexes with bidentate phosphine ligands like (S,S)-1,2-bis(tert-butylmethylphosphino)ethane (t-Bu-BisP*), the reaction is understood to proceed through a "dihydride mechanism". tcichemicals.com

The general catalytic cycle can be described by three main stages: mdpi.com

Formation of the Active Catalyst: The catalyst precursor reacts with hydrogen to form a dihydride species.

Substrate Coordination and Insertion: The prochiral olefin coordinates to the chiral metal dihydride complex. This is followed by the migratory insertion of the double bond into a metal-hydride bond, which forms a new stereocenter. This step is generally considered to be where the enantioselectivity is determined.

Reductive Elimination: The final step is the reductive elimination of the hydrogenated product from the metal center, which regenerates the catalyst for the next cycle.

It is important to note that the specific mechanism can vary depending on the metal and the ligand. For instance, switching from a Rh(I) to a Ru(II) catalyst, even with a similar diphosphine ligand like BINAP, can change the operative mechanism and result in a product with the opposite absolute configuration. ethz.ch Studies using deuteration and characterizing reaction intermediates have been vital in elucidating these mechanistic pathways. researchgate.net

Catalytic Polymerization Reactions

This compound serves as a crucial starting material for the synthesis of phosphine ligands utilized in catalytic polymerization. runyvmat.comfishersci.ca While the compound itself is not a direct catalyst for polymerization, its derivatives are instrumental in forming metal-phosphine complexes that catalyze such reactions. The preparation of specialized phosphines from this compound is a key step in developing catalysts for processes like olefin polymerization. researchgate.net These ligands play a significant role in influencing the activity of the metal center, the molecular weight of the resulting polymer, and the polymer's structural properties. The bulky tert-butyl group, a defining feature of ligands derived from this precursor, can impart unique steric and electronic properties to the catalyst, which are essential for controlling the polymerization process.

C-O, C-N, and C-C Bond-Forming Reactions

Derivatives of this compound, particularly sterically hindered and electron-rich trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃), are highly effective ligands in a multitude of palladium-catalyzed cross-coupling reactions that form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. thieme-connect.de This precursor is used to create monodentate and bidentate phosphine ligands that are essential for transition metal-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.com

The bulky and electron-donating nature of the tert-butyl groups on the phosphine ligand enhances the reactivity of the palladium catalyst, facilitating the crucial oxidative addition step, even with challenging substrates like aryl chlorides. nih.gov P-stereogenic ligands derived from this compound have also been successfully applied in various palladium-catalyzed arylations and coupling reactions. researchgate.net

Heck Coupling Reactions: The Pd/P(t-Bu)₃ catalyst system is particularly effective for Heck reactions, enabling the coupling of a wide range of aryl chlorides and bromides with olefins. Notably, these reactions can often be conducted under mild conditions, including at room temperature for activated aryl chlorides and a variety of aryl bromides. nih.gov

| Aryl Halide | Olefin | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-chlorotoluene | Styrene | Pd₂(dba)₃, P(t-Bu)₃, Cy₂NMe, dioxane, RT, 12 h | 95 | nih.gov |

| 4-chloroanisole | n-butyl acrylate | Pd₂(dba)₃, P(t-Bu)₃, Cy₂NMe, dioxane, RT, 12 h | 98 | nih.gov |

| 1-bromo-4-(trifluoromethyl)benzene | Styrene | Pd₂(dba)₃, P(t-Bu)₃, Cy₂NMe, dioxane, RT, 3 h | 98 | nih.gov |

| 1-bromo-4-methoxybenzene | n-butyl acrylate | Pd₂(dba)₃, P(t-Bu)₃, Cy₂NMe, dioxane, RT, 3 h | 98 | nih.gov |

Buchwald-Hartwig Amination: In C-N bond formation, ligands derived from this compound, such as di-tert-butyl(neopentyl)phosphine, provide highly active catalysts for the Buchwald-Hartwig amination of aryl bromides and chlorides. thieme-connect.de The steric bulk of these ligands is crucial for promoting the reductive elimination step that forms the C-N bond.

Organocatalysis

Phosphines can function as nucleophilic organocatalysts, initiating reactions by adding to an electrophilic starting material to generate a reactive zwitterionic intermediate. escholarship.org This mode of catalysis is distinct from the use of phosphines as ligands for metal centers. The reactivity of the phosphine catalyst allows for novel transformations, including various cycloaddition and addition reactions of unsaturated carbonyl compounds. researchgate.net

The core principle involves the nucleophilic phosphine attacking an activated carbon-carbon multiple bond (e.g., in an alkene or alkyne), creating a phosphonium (B103445) enolate or related zwitterion. escholarship.orgnih.gov This intermediate then acts as a nucleophile or a Brønsted base to facilitate the desired bond formation. Although prominent examples often feature other phosphines, the fundamental properties of phosphines derived from this compound—strong nucleophilicity and steric bulk—are desirable for organocatalytic applications. For instance, bulky phosphines like tributylphosphine have been shown to be effective in acylation reactions. researchgate.net The development of catalytic variants of classical stoichiometric phosphine-mediated reactions is an area of ongoing research.

Specific Catalytic Transformations and Mechanisms

Phosphines derived from this compound are not only used as ligands in metal-catalyzed reactions but also as reagents in fundamental organic transformations. The electronic and steric properties imparted by the tert-butyl group significantly influence the reactivity and outcome of these reactions compared to less bulky phosphines like triphenylphosphine.

Wittig Olefination and Derivatives

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones. libretexts.org The reaction proceeds through the formation of a phosphorus ylide (Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base. masterorganicchemistry.com This ylide then reacts with a carbonyl compound.

The mechanism involves several key steps:

Ylide Formation : A tertiary phosphine, such as one derived from this compound, reacts with an alkyl halide via an Sₙ2 reaction to form a phosphonium salt. A strong base then abstracts a proton from the carbon adjacent to the phosphorus, yielding the nucleophilic ylide. libretexts.org

Cycloaddition : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org

Elimination : The oxaphosphetane intermediate collapses in an irreversible, syn-elimination fashion to yield the final alkene product and a stable phosphine oxide byproduct, such as tri-tert-butylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond is the primary driving force for the reaction. masterorganicchemistry.com

The use of bulky, electron-rich phosphines like tri-tert-butylphosphine, which can be synthesized from this compound, influences the stability and reactivity of the ylide, thereby affecting the stereoselectivity (E/Z ratio) of the resulting alkene. thieme-connect.de

Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. organic-chemistry.org The canonical reaction employs a tertiary phosphine (traditionally triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org

The mechanism is as follows:

Betaine Formation : The phosphine initiates the reaction by a nucleophilic attack on the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct, often referred to as a betaine. wikipedia.org

Alcohol Activation : This betaine acts as a base, deprotonating the acidic nucleophile (e.g., a carboxylic acid) and the alcohol. The resulting alkoxyphosphonium salt is a highly activated intermediate with an excellent leaving group. organic-chemistry.org

Sₙ2 Displacement : The conjugate base of the acidic nucleophile displaces the activated alcohol via an Sₙ2 mechanism, resulting in the desired product with inverted stereochemistry and the formation of a phosphine oxide and a hydrazine derivative. wikipedia.org

While triphenylphosphine is standard, research has explored the use of other phosphines to modify the reaction's scope and efficiency. The use of a more nucleophilic and sterically demanding phosphine derived from this compound could alter the rate of betaine formation and the subsequent steps. Studies have investigated tert-butyl-substituted phosphine oxides in the context of developing catalytic Mitsunobu reactions. nottingham.ac.uk

Appel Halogenation

The Appel reaction provides a mild method for converting primary and secondary alcohols into the corresponding alkyl halides using a combination of a tertiary phosphine and a carbon tetrahalide (e.g., CCl₄ or CBr₄). wikipedia.org

The accepted mechanism proceeds through these steps:

Phosphonium Salt Formation : The reaction begins with the activation of the phosphine by the tetrahalomethane. The phosphine attacks a halogen atom, forming a halophosphonium salt and a trihalomethanide anion. organic-chemistry.org

Oxyphosphonium Intermediate : The alcohol attacks the electrophilic phosphorus atom of the phosphonium salt. Subsequent deprotonation by the trihalomethanide anion yields an alkoxyphosphonium salt intermediate and a molecule of haloform (e.g., chloroform). jk-sci.com

Sₙ2 Displacement : The halide ion associated with the alkoxyphosphonium salt performs an Sₙ2 attack on the carbon atom that was attached to the oxygen, leading to the formation of the alkyl halide with inversion of configuration. This step also produces a stoichiometric amount of phosphine oxide. organic-chemistry.org

The use of an electron-rich phosphine derived from this compound would enhance the rate of the initial attack on the carbon tetrahalide. While many procedures use triphenylphosphine, the principles of the reaction are applicable to other tertiary phosphines, and catalytic versions of the Appel reaction are being developed to minimize waste. researchgate.net

Staudinger Reaction

Despite the broad utility of the Staudinger reaction, a thorough review of the scientific literature reveals no documented catalytic applications of this compound or its direct derivatives in this transformation. The absence of this compound in this context can be attributed to a combination of steric and electronic factors inherent to its molecular structure.

The mechanism of the Staudinger reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. The bulky tert-butyl group on this compound introduces significant steric hindrance around the phosphorus center. This steric bulk is known to impede the approach of the phosphine to the azide, thereby disfavoring the initial and crucial step of the reaction. Research on the Staudinger ligation has shown that steric encumbrance on the phosphine reagent can significantly hinder the reaction rate.

Furthermore, the presence of two electron-withdrawing chlorine atoms directly attached to the phosphorus atom in this compound substantially reduces the nucleophilicity of the phosphorus lone pair. A higher degree of nucleophilicity is a key requirement for an efficient reaction with the azide. In contrast, the phosphines most commonly and effectively employed in the Staudinger reaction are electron-rich triarylphosphines, such as triphenylphosphine, and trialkylphosphines, like tributylphosphine. These phosphines possess a higher electron density on the phosphorus atom, facilitating the nucleophilic attack on the azide.

While direct studies on the reactivity of this compound with azides are not available in the context of the Staudinger reaction, the general principles governing this reaction strongly suggest its unsuitability. The combination of significant steric hindrance and reduced nucleophilicity makes this compound a poor candidate for mediating the Staudinger reaction. Consequently, the focus of catalytic applications within this reaction class has remained on less sterically hindered and more electron-rich phosphine catalysts.

The following table provides a comparative overview of phosphines commonly used in the Staudinger reaction versus this compound, highlighting the key properties influencing their reactivity.

| Compound Name | Structure | Key Properties relevant to Staudinger Reaction |

| Triphenylphosphine | P(C₆H₅)₃ | Moderate nucleophilicity, commonly used, forms stable triphenylphosphine oxide. |

| Tributylphosphine | P(CH₂CH₂CH₂CH₃)₃ | High nucleophilicity, effective for various azides. |

| This compound | (t-Bu)PCl₂ | Low nucleophilicity (due to Cl atoms), high steric hindrance (due to t-Bu group). |

Spectroscopic Characterization and Computational Studies of Tert Butyldichlorophosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of tert-butyldichlorophosphine, offering precise information about the hydrogen, carbon, and phosphorus environments within the molecule.

The proton NMR (¹H NMR) spectrum of this compound is characterized by its simplicity, which arises from the molecular symmetry. The nine protons of the tert-butyl group are chemically equivalent, giving rise to a single resonance signal. This signal appears as a doublet due to coupling with the phosphorus-31 nucleus. The tert-butyl group, being a bulky substituent, significantly influences the electronic environment of the neighboring atoms, which is reflected in its chemical shift.

In a related compound, di-tert-butylchlorophosphine (B1329828), the tert-butyl protons also present a single, unified signal, confirming the magnetic equivalence of the methyl groups within the tert-butyl moiety. The high sensitivity of the tert-butyl group's NMR signal makes it a valuable probe for studying macromolecular complexes.

Table 1: Representative ¹H NMR Data

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and experimental conditions.

In the carbon-13 NMR (¹³C NMR) spectrum of this compound, two distinct signals are expected, corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group. Both signals are split into doublets due to coupling with the phosphorus atom. The quaternary carbon, being directly attached to the phosphorus, exhibits a larger coupling constant (¹JP-C) compared to the methyl carbons (²JP-C). The chemical shifts are indicative of sp³-hybridized carbons in an electron-poor environment due to the electronegative chlorine atoms.

For the analogous di-tert-butylchlorophosphine, ¹³C NMR spectra are available and provide a reference for the expected chemical shifts and coupling patterns.

Table 2: Representative ¹³C NMR Data

| Compound | Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| This compound | C (CH₃)₃ | ~35-40 | Doublet | ¹JP-C |

Note: The exact values are dependent on the specific experimental setup.

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a particularly powerful tool for characterizing organophosphorus compounds like this compound. The ³¹P NMR spectrum typically shows a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment around the phosphorus nucleus. For this compound, the presence of two chlorine atoms and a tert-butyl group results in a characteristic downfield chemical shift. Spectra are commonly recorded with proton decoupling to simplify the signal to a singlet. The chemical shift for this compound is typically observed in the range of +190 to +210 ppm, relative to 85% H₃PO₄.

Table 3: Representative ³¹P NMR Chemical Shift Data

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| This compound | Not specified | ~+203 |

While ¹⁹F NMR spectroscopy is not directly applicable to this compound itself, it is a crucial technique for characterizing its fluorinated derivatives. This compound serves as a precursor for the synthesis of various ligands, including those with fluorinated substituents. For instance, it can be used to create tert-butyl functionalized pincer ligands where trifluoromethyl (CF₃) or pentafluoroethyl (C₂F₅) groups are incorporated.

In such derivatives, the ¹⁹F NMR spectrum would provide valuable information. The chemical shifts of the fluorine nuclei would be indicative of their electronic environment, and coupling between fluorine and phosphorus (JP-F) would be observable, providing structural insights.

The steric bulk of the tert-butyl group in this compound leads to restricted rotation around the phosphorus-carbon (P-C) bond. This phenomenon can be investigated using dynamic NMR spectroscopy, where temperature-dependent changes in the NMR spectrum are monitored. At low temperatures, the rotation around the P-C bond can become slow on the NMR timescale, leading to the observation of distinct signals for the non-equivalent methyl groups. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal.

Studies have focused on the hindered rotation about the carbon-phosphorus bond in this compound. By analyzing the lineshape changes as a function of temperature, the energy barrier to this rotation can be calculated. This rotational barrier provides a quantitative measure of the steric hindrance imposed by the tert-butyl group. The investigation of such dynamic processes is crucial for understanding the conformational preferences and reactivity of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of the bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the tert-butyl group and the phosphorus-chlorine bonds.

The most prominent bands would be due to the C-H stretching and bending vibrations of the methyl groups in the tert-butyl substituent.

C-H stretching: Strong absorptions are expected in the region of 2850-3000 cm⁻¹.

C-H bending: Characteristic bending vibrations (scissoring and rocking) for the methyl groups would appear in the 1300-1500 cm⁻¹ region.

The P-Cl stretching vibrations are expected to occur at lower frequencies, typically in the fingerprint region of the spectrum, around 450-550 cm⁻¹. The exact position of these bands can provide information about the conformation of the molecule. An ATR-IR spectrum of this compound is available in spectral databases, confirming these characteristic absorption regions nih.gov.

Table 4: Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (in tert-butyl) | Stretching | 2850 - 3000 |

| C-H (in tert-butyl) | Bending | 1300 - 1500 |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides valuable information regarding its molecular weight and fragmentation patterns, which is crucial for its identification and structural elucidation. The mass spectrum of this compound is characterized by the presence of a molecular ion peak and several key fragment ions.

Under electron ionization (EI), the molecule tends to fragment in a predictable manner. The most prominent fragmentation pathway involves the cleavage of the phosphorus-carbon bond, leading to the formation of the highly stable tert-butyl cation. This cation is typically observed as the base peak in the spectrum.

Key Fragmentation Pathways:

Formation of the tert-butyl cation: The primary fragmentation involves the loss of the dichlorophosphino group (•PCl₂) from the molecular ion, resulting in the formation of the tert-butyl cation ((CH₃)₃C⁺). This fragment is consistently observed as the most abundant ion.

Loss of a methyl group: The molecular ion can also undergo the loss of a methyl radical (•CH₃) to form the [M - CH₃]⁺ ion.

Loss of chlorine: Fragmentation involving the loss of a chlorine atom (•Cl) from the molecular ion or subsequent fragment ions can also occur.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be reflected in the mass-to-charge ratios of chlorine-containing fragments, providing further confirmation of the presence of chlorine in the molecule.

Interactive Data Table of Major Mass Spectral Fragments:

| Fragment Ion | Formula | m/z (for ³⁵Cl) | Relative Abundance |

| tert-butyl cation | [C₄H₉]⁺ | 57 | Base Peak |

| Molecular ion | [C₄H₉PCl₂]⁺• | 158 | Low |

| [M - CH₃]⁺ | [C₃H₆PCl₂]⁺ | 143 | Moderate |

| [M - Cl]⁺ | [C₄H₉PCl]⁺ | 123 | Moderate |

| [PCl₂]⁺ | [PCl₂]⁺ | 101 | Low |

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool to complement experimental data by providing detailed insights into the molecular properties and reactivity of this compound and its derivatives at the atomic level.

Quantum-Chemical Calculations

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which are in good agreement with experimental data where available.

Key Computational Findings:

Molecular Geometry: Calculations reveal a tetrahedral-like geometry around the phosphorus atom, with the tert-butyl group and the two chlorine atoms as substituents. The bulky tert-butyl group influences the Cl-P-Cl bond angle.

Electronic Properties: The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can be calculated. These properties are crucial for understanding the molecule's reactivity, with the phosphorus atom's lone pair of electrons playing a significant role in its nucleophilic character.

Spectroscopic Properties: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared and Raman spectra.

Interactive Data Table of Calculated Geometrical Parameters (Representative Values):

| Parameter | Calculated Value |

| P-C Bond Length | ~1.85 Å |

| P-Cl Bond Length | ~2.05 Å |

| C-P-Cl Bond Angle | ~105° |

| Cl-P-Cl Bond Angle | ~100° |